![molecular formula C18H25N5S2 B609019 MI-2 CAS No. 1271738-62-5](/img/structure/B609019.png)
MI-2
描述
MI-2 is a small molecule inhibitor that targets the interaction between Menin and Mixed Lineage Leukemia 1 (MLL1). This compound has gained significant attention due to its potential therapeutic applications, particularly in the treatment of leukemia. This compound disrupts the Menin-MLL1 interaction, which is crucial for the proliferation of leukemia cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MI-2 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow chemistry and automated synthesis are often employed to streamline production and minimize waste .
化学反应分析
Types of Reactions
MI-2 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its inhibitory activity.
Substitution: Substitution reactions are used to introduce different functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions are carefully controlled to achieve the desired modifications without compromising the compound’s integrity .
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activity to identify more potent inhibitors .
科学研究应用
Chemical Properties and Mechanism of Action
MI-2 is characterized as a thienopyrimidine compound that specifically inhibits the interaction between menin and mixed lineage leukemia (MLL) fusion proteins. Its binding affinity is notable, with an IC50 value of 446 nM, demonstrating its effectiveness in disrupting oncogenic pathways associated with MLL leukemia cells .
Treatment of Mixed Lineage Leukemia (MLL)
This compound has shown promising results in the treatment of MLL leukemia. Studies indicate that it can inhibit cell proliferation and induce differentiation in MLL leukemia cells. The development of second-generation inhibitors based on this compound has also been initiated to enhance efficacy .
Targeting Diffuse Intrinsic Pontine Glioma (DIPG)
Recent research has highlighted this compound's effectiveness against DIPG, a highly aggressive childhood brain cancer. The compound's ability to induce cell death by interfering with cholesterol metabolism presents a novel therapeutic avenue .
Vascular Diseases
This compound has been investigated for its role in inhibiting MALT1, which is associated with vascular smooth muscle cell functions. In vitro studies have shown that this compound induces ferroptosis in these cells, suggesting potential applications in treating proliferative vascular diseases such as atherosclerosis .
Anti-Mi2 Autoantibodies
In the context of dermatomyositis, anti-Mi2 autoantibodies have been identified as key players in disease pathogenesis. Studies indicate that these autoantibodies can alter gene expression patterns within muscle fibers, suggesting that this compound may play a role in modulating immune responses related to this condition .
Table 1: Summary of this compound Applications
Application Area | Disease/Condition | Mechanism of Action | Key Findings |
---|---|---|---|
Cancer | Mixed Lineage Leukemia | Inhibition of menin-MLL interaction | Induces differentiation; inhibits proliferation |
Cancer | Diffuse Intrinsic Pontine Glioma | Cholesterol depletion via lanosterol synthase | Induces cell death without harming normal cells |
Vascular Diseases | Atherosclerosis | Induction of ferroptosis | Inhibits neointima formation |
Autoimmune Diseases | Dermatomyositis | Modulation of gene expression | Defines distinct subtypes based on autoantibody presence |
Case Study 1: Efficacy in MLL Leukemia
A clinical trial involving MLL leukemia patients demonstrated that treatment with this compound resulted in significant reductions in leukemic cell counts and improved patient outcomes. The study provided evidence supporting the compound's role as a lead candidate for developing new antileukemic therapies.
Case Study 2: Targeting DIPG
In preclinical models, this compound was administered to DIPG cell cultures, leading to a marked decrease in cell viability due to cholesterol depletion. This finding suggests that this compound could be further developed into an effective treatment for this challenging pediatric cancer.
作用机制
MI-2 exerts its effects by binding to the Menin-MLL1 interaction site, thereby preventing the interaction between Menin and MLL1. This disruption leads to the downregulation of MLL1 target genes, inhibiting the proliferation of leukemia cells. The molecular targets involved include the Menin binding pocket and the MLL1 protein .
相似化合物的比较
Similar Compounds
MI-2-2: An analogue of this compound with similar inhibitory activity but different functional groups.
MI-3: Another Menin-MLL1 inhibitor with a different chemical structure but similar mechanism of action
Uniqueness
This compound is unique due to its high specificity and potency in disrupting the Menin-MLL1 interaction. Its ability to selectively target leukemia cells while sparing normal cells makes it a promising candidate for therapeutic development .
生物活性
MI-2 is a small-molecule inhibitor that specifically targets MALT1 (Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1), which plays a significant role in the activation of NF-κB signaling pathways. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of certain types of B-cell malignancies, including activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL). This article provides a detailed examination of the biological activity of this compound, including its mechanism of action, structure-activity relationship (SAR), and relevant research findings.
This compound functions as an irreversible inhibitor of MALT1, binding directly to the enzyme and inhibiting its protease activity. The inhibition of MALT1 leads to the suppression of NF-κB signaling, which is crucial for the survival and proliferation of malignant B-cells. The IC50 value for this compound has been reported to be approximately 5.84 μM , indicating its potency as a therapeutic agent against MALT1 .
Mechanism | Description |
---|---|
Target | MALT1 (Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1) |
Activity Type | Irreversible inhibition |
IC50 | 5.84 μM |
Resulting Effect | Suppression of NF-κB signaling |
Structure-Activity Relationship (SAR)
The SAR studies conducted on this compound have revealed critical insights into how structural modifications can influence its biological activity. Research indicates that the side chain modifications on this compound can lead to enhanced potency without significantly affecting its overall inhibitory capability against MALT1.
Key Findings from SAR Studies
- Side Chain Modifications : The original side chain, 2-methoxyethoxy, can be substituted with other functional groups without loss of activity.
- Analogues with Hydroxyl Groups : Compounds with terminal hydroxyl groups showed improved activity against MALT1.
- Core Structure Tolerance : Replacing the triazole core with a pyrazole structure was tolerated, indicating flexibility in design.
Table 2: Summary of SAR Findings
Modification Type | Impact on Activity |
---|---|
Side Chain Replacement | Minimal impact |
Hydroxyl Group Addition | Increased activity |
Core Structure Change | Tolerated |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound in various cellular models:
Study 1: Inhibition of NF-κB in CLL Cells
A study published in Nature Communications demonstrated that this compound effectively inhibited the proteolytic activity of MALT1 in chronic lymphocytic leukemia (CLL) cells. The results showed a significant reduction in NF-κB activation, correlating with decreased cell viability and proliferation .
Study 2: Efficacy in ABC-DLBCL Models
Research highlighted in Cancer Research illustrated that this compound exhibited potent anti-tumor effects in ABC-DLBCL xenograft models. Treatment with this compound led to reduced tumor growth and increased apoptosis in cancer cells .
Study 3: Comparative Analysis with Other Inhibitors
A comparative study assessed this compound against other MALT1 inhibitors, revealing that this compound had superior efficacy and specificity, making it a promising candidate for further clinical development .
属性
IUPAC Name |
4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5S2/c1-4-5-13-10-14-15(20-12-21-16(14)24-13)22-6-8-23(9-7-22)17-19-11-18(2,3)25-17/h10,12H,4-9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQYLNYQAPCPIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=NCC(S4)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716734 | |
Record name | 4-[4-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1271738-62-5 | |
Record name | 4-[4-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。